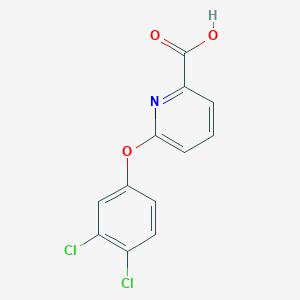

5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid

Overview

Description

Benzofuran compounds, such as “5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid”, are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Scientific Research Applications

Molecular Properties and Biological Activities

5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid, a derivative of benzofuran-carboxylic acids, has been studied for its structural optimization, molecular docking analysis, electronic, and vibrational properties. The research, primarily focused on 1-benzofuran-2-carboxylic acid (2BF) and 1-benzofuran-3-carboxylic acid (3BF), revealed that these compounds exhibit inhibitor effects against cancer and microbial diseases, highlighting their potential in pharmaceutical applications. The study also delved into the nonlinear optical properties, molecular electrostatic potential, and frontier molecular orbitals analysis, providing insights into the reactivity of the molecule (Sagaama et al., 2020).

Analytical Chemistry Applications

Benzofurazan derivatization agents, closely related to benzofuran derivatives, have been synthesized and applied in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) for the analysis of carboxylic acids. The derivatization agents demonstrated high signal intensity suitable for LC/ESI-MS/MS analysis, indicating their utility in analytical chemistry for sensitive and accurate measurement of organic compounds (Santa et al., 2007), (Santa et al., 2009).

Antioxidant Properties

Compounds analogous to benzofuran derivatives, like benzofuranone-typical antioxidants, have been synthesized and studied for their structure in solid and solution, thermodynamic driving forces, and mechanism as antioxidants. The study highlights the potential of these compounds as good hydrogen-atom-donating antioxidants, revealing their significant role in scavenging free radicals and protecting against oxidative stress (Zhu et al., 2011).

Uricosuric and Diuretic Activities

Derivatives like 5-Dimethylsulfamoyl-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid have been studied for their uricosuric and diuretic activities. The studies indicate the potential of such compounds in the treatment of conditions like gout, by promoting the excretion of uric acid, and as diuretics, by promoting the excretion of excess water (Yonetani et al., 1987).

Electrophysiological and Neuropharmacological Effects

Compounds like 5-(2-aminopropyl)benzofuran and its derivatives have been studied for their effects on dopamine levels in the brain, highlighting their potential role in understanding and treating substance abuse and dependency issues (Cha et al., 2016).

properties

IUPAC Name |

5-chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNSNUFGEJFBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2C)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)

amine](/img/structure/B1453892.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)

![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)

![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)

![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)